(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
CAS No.: 62147-27-7
Cat. No.: VC21536808
Molecular Formula: C12H15NO3 · HCl
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 62147-27-7 |
---|---|
Molecular Formula | C12H15NO3 · HCl |
Molecular Weight | 257.71 g/mol |
IUPAC Name | benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1 |
Standard InChI Key | LVYXMDJSWLEZMP-DHXVBOOMSA-N |
Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl |
SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
Canonical SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
Basic Chemical Information
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a salt form of benzyl 4-hydroxypyrrolidine-2-carboxylate with defined stereochemistry at the 2 and 4 positions of the pyrrolidine ring. The compound has the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol. The parent compound without the hydrochloride salt has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol.
This compound is characterized by a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylate functionality at the 2-position, which is esterified with a benzyl group. The stereochemistry is designated as (2S,4R), indicating specific spatial orientation of these functional groups that is critical to its biological activity and chemical behavior.
Identification and Nomenclature
Table 1: Identification Parameters of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Parameter | Information |
---|---|
CAS Number | 62147-27-7 |
IUPAC Name | Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Common Synonyms | TRANS-4-HYDROXY-L-PROLINE ALPHA-BENZYL ESTER HYDROCHLORIDE; H-HYP-OBZL HCL |
Standard InChI | InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1 |
Standard InChIKey | LVYXMDJSWLEZMP-DHXVBOOMSA-N |
SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
The compound is also known by various synonyms including L-4-TRANS-HYDROXYPROLINE BENZYL ESTER HYDROCHLORIDE, L-4-HYDROXY-PROLINE BENZYL ESTER HYDROCHLORIDE, and HYDROXYPROLINE-OBZL HCL, reflecting its derivation from hydroxyproline .
Physical and Chemical Properties
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride possesses distinct physical properties that influence its handling, storage, and application in research settings.
Physical Properties
Table 2: Physical Properties of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 162-165 °C |
Boiling Point | 399.3 °C at 760 mmHg |
Flash Point | 195.3 °C |
Recommended Storage | -15 °C |
Appearance | White to off-white solid |
Solubility | Soluble in water, methanol, and DMSO |
The compound exhibits relatively high melting and boiling points, characteristic of its ionic nature as a hydrochloride salt. The recommended storage temperature of -15°C indicates its stability concerns at elevated temperatures, which is important for maintaining its structural integrity during long-term storage .
Structural Properties
The stereochemical configuration at positions 2 and 4 of the pyrrolidine ring is crucial for its biological activity and chemical behavior. The (2S,4R) configuration refers to the specific three-dimensional arrangement of atoms, where the 2-position has an S configuration and the 4-position has an R configuration . This precise stereochemistry contributes significantly to the compound's ability to interact with biological targets.
Table 3: Structural Parameters of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Parameter | Value |
---|---|
TPSA | 58.56 |
LogP | 0.8744 |
Hydrogen Acceptors | 4 |
Hydrogen Donors | 2 |
Rotatable Bonds | 3 |
These structural parameters influence the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion profiles .
Synthesis Methods
The synthesis of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves several carefully controlled steps to ensure the correct stereochemistry is maintained throughout the process.
Laboratory Synthesis Approaches
Chemical Reactivity
The chemical reactivity of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is determined by its functional groups, including the hydroxyl group, the secondary amine, and the benzyl ester.
General Reactivity
The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The hydroxyl group at the 4-position can be oxidized to a ketone or can participate in esterification reactions. The secondary amine can be functionalized through acylation or alkylation reactions, while the benzyl ester can undergo hydrolysis or transesterification.
Reactions in Synthetic Applications
In synthetic applications, (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride often serves as a building block for more complex molecules. For example, the compound has been utilized in the synthesis of (2S,4R)-4-hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, a compound with potential therapeutic applications .
The synthetic utility is illustrated in a reaction where 2-(3-methylisoxazol-5-yl)acetic acid is activated with N-hydroxysuccinimide and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, followed by coupling with (2S,4R)-benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride in the presence of N,N-diisopropylethylamine .
Biological Activity and Applications
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride demonstrates significant biological activity, particularly in its interaction with specific proteins and cellular pathways.
Mechanism of Action
The compound has been reported to interact with E3 ubiquitin ligases, specifically the von Hippel-Lindau (VHL) protein, which regulates hypoxia-inducible factor 1-alpha (HIF-1α). By modulating HIF-1α levels, the compound can influence cellular processes such as proliferation and apoptosis.
The specific stereochemistry of the compound is crucial for its binding to target proteins, as the spatial arrangement of the hydroxyl group and the carboxylate functionality allows for precise interactions with binding pockets in these proteins.
Comparison with Similar Compounds
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride belongs to a family of related compounds with similar structural features but distinct properties.
Structural Analogs
Table 5: Comparison of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride with Related Compounds
Compound | Key Structural Difference | Distinctive Property |
---|---|---|
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | Lacks benzyl ester group | Higher water solubility, different biological activity profile |
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | Contains methyl ester instead of benzyl ester | Different lipophilicity and metabolic stability |
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide | Contains dibenzyl amide instead of benzyl ester | Different hydrogen bonding properties, altered biological activity |
The benzyl group in (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride provides unique chemical properties and reactivity compared to its structural analogs, influencing its application in medicinal chemistry and organic synthesis.
Classification | Description |
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Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
GHS Pictogram | GHS07 |
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